![molecular formula C9H9FO3 B3047822 4-(2-Fluoroethoxy)benzoic acid CAS No. 145304-35-4](/img/structure/B3047822.png)
4-(2-Fluoroethoxy)benzoic acid
Overview
Description
4-(2-Fluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-fluoroethoxy)benzoic acid . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Fluoroethoxy)benzoic acid are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Physical And Chemical Properties Analysis
4-(2-Fluoroethoxy)benzoic acid is a powder that is stored at room temperature . Its melting point is between 128-130 degrees Celsius .Scientific Research Applications
Chemical Properties and Synthesis
“4-(2-Fluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 and its IUPAC name is 4-(2-fluoroethoxy)benzoic acid . It is typically stored at room temperature and has a melting point of 128-130 degrees Celsius . The compound is usually available in powder form .
Bio-Oil Upgrading
One of the significant applications of “4-(2-Fluoroethoxy)benzoic acid” is in the field of sustainable energy production. It is used as a model compound in the hydrodeoxygenation (HDO) of bio-oil . The HDO process is crucial for upgrading bio-oil, and the study of this compound helps in developing catalysts with superior activity and selectivity .
Catalyst Development
The compound is used in the development of nickel-supported catalysts for the hydrodeoxygenation of benzoic acid . The study found that the catalyst from the nearly neutral support, Ni/SiO2, showed higher activity (91% conversion) compared to m-Ni/ZSM-5 (84%), which was attributed to the mesoporous nature of Ni/SiO2, allowing more access to active sites for bulk benzoic acid molecules .
Kinetic Study
“4-(2-Fluoroethoxy)benzoic acid” is also used in kinetic studies of the hydrodeoxygenation process . A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach . The observed activation energy from the model was 137.2 kJ mol −1 .
Synthesis of New Derivatives
The compound is used in the synthesis of new derivatives of 4-fluoro benzoic acid . These new derivatives can potentially serve as bioactive compounds .
Anti-Inflammatory Properties
“4-(2-Fluoroethoxy)benzoic acid”, also known as FEBA, is known to display anti-inflammatory properties. This makes it a potential candidate for drug development.
Safety and Hazards
Future Directions
While specific future directions for 4-(2-Fluoroethoxy)benzoic acid are not available, it’s worth noting that benzoic acid and its derivatives have wide applications in various fields, including as food preservatives, in the synthesis of other compounds, and in pharmaceuticals .
Relevant Papers One relevant paper is titled "Synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzoic acid as potential PET imaging agents" . This paper discusses the synthesis of a compound similar to 4-(2-Fluoroethoxy)benzoic acid and its potential use in PET imaging.
properties
IUPAC Name |
4-(2-fluoroethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPWMBIOUQWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679914 | |
Record name | 4-(2-Fluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)benzoic acid | |
CAS RN |
145304-35-4 | |
Record name | 4-(2-Fluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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